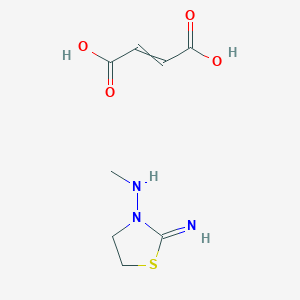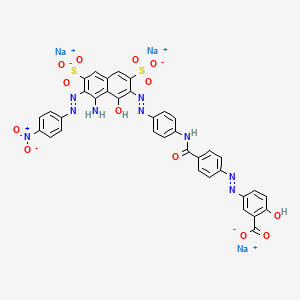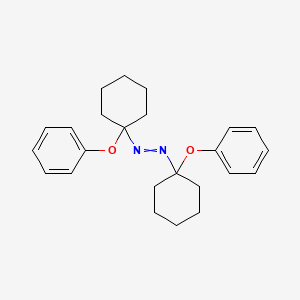
Malonic acid, (3-bromo-4-hydroxybenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is an organic compound with the molecular formula C₁₀H₇BrO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3-bromo-4-hydroxybenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (3-bromo-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3-bromo-4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Malonic acid, (3-bromo-4-hydroxybenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
Malonic acid, (3-bromo-4-hydroxybenzylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various condensation reactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition and metabolic pathway modulation.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of malonic acid, (3-bromo-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is due to the structural similarity of the compound to the enzyme’s natural substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: A simple dicarboxylic acid that serves as the parent compound.
3-bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzylidene derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzylidene moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
73747-61-2 |
|---|---|
Formule moléculaire |
C10H7BrO5 |
Poids moléculaire |
287.06 g/mol |
Nom IUPAC |
2-[(3-bromo-4-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7BrO5/c11-7-4-5(1-2-8(7)12)3-6(9(13)14)10(15)16/h1-4,12H,(H,13,14)(H,15,16) |
Clé InChI |
SHTXPOFRANTSEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=C(C(=O)O)C(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















